3-Bromo-2-[(oxan-4-yl)methoxy]aniline
Description
3-Bromo-2-[(oxan-4-yl)methoxy]aniline is a substituted aniline derivative featuring a bromine atom at the 3-position and a tetrahydropyran-4-ylmethoxy group at the 2-position of the aromatic ring. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (ether-linked oxan-methoxy) substituents, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
3-bromo-2-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H16BrNO2/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9/h1-3,9H,4-8,14H2 |
InChI Key |
HPPLFDQZTFZPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=CC=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(oxan-4-yl)methoxy]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-bromoaniline with oxan-4-yl methanol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an organic solvent like tetrahydrofuran (THF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(oxan-4-yl)methoxy]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Bromo-2-[(oxan-4-yl)methoxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(oxan-4-yl)methoxy]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Bromo-2-[(oxan-4-yl)methoxy]aniline with key analogs:
| Compound Name | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| This compound | -Br (C3), -O-(oxan-4-yl)CH2O- (C2) | ~270.14 g/mol† | Bulky ether group; balanced electronic effects |
| 3-Bromo-4-methoxyaniline (CAS 19056-41-8) | -Br (C3), -OCH3 (C4) | 202.05 g/mol | Simpler methoxy group; higher polarity |
| 5-Bromo-2-[(oxolan-3-yl)methoxy]aniline (CID 61556543) | -Br (C5), -O-(oxolan-3-yl)CH2O- (C2) | 272.14 g/mol | Oxolane (tetrahydrofuran) ring; altered steric profile |
| 3-Bromo-4-[(dimethylamino)methyl]aniline (CID 8760854) | -Br (C3), -CH2N(CH3)2 (C4) | 229.12 g/mol | Basic dimethylamino group; enhanced solubility in acidic media |
| 3-Bromo-4-(2-methoxyethoxy)aniline (CID 61718869) | -Br (C3), -OCH2CH2OCH3 (C4) | 258.11 g/mol | Flexible ether chain; potential for hydrogen bonding |
| 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline | -Br (C4), Schiff base linkage to 3,4,5-trimethoxybenzylidene | 393.23 g/mol | Extended conjugation; NLO activity reported |
†Calculated based on molecular formula C11H14BrNO2.
Electronic and Steric Effects
- Bromo Substituent: The electron-withdrawing bromo group deactivates the aromatic ring, reducing reactivity toward electrophilic substitution compared to non-halogenated analogs. This effect is consistent across all brominated anilines .
- Oxan-4-ylmethoxy Group : The tetrahydropyran-derived substituent provides steric bulk and moderate electron donation via the ether oxygen. This contrasts with simpler methoxy groups (e.g., in 3-Bromo-4-methoxyaniline), which are more polar but less bulky .
- Comparison with Schiff Bases : Schiff base derivatives like 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline exhibit extended conjugation, enhancing NLO properties. The target compound lacks this conjugation but may serve as a precursor for such derivatives .
Solubility and Reactivity
- Solubility: The oxan-4-ylmethoxy group likely improves solubility in organic solvents (e.g., THF, chloroform) compared to polar methoxy-substituted analogs. For instance, 3-Bromo-4-methoxyaniline is highly soluble in ethanol, whereas bulkier analogs may require less polar solvents .
- Reactivity : The steric hindrance from the oxan-4-yl group may slow nucleophilic reactions at the 2-position. In contrast, 3-Bromo-4-(2-methoxyethoxy)aniline’s flexible chain allows easier access for further functionalization .
Biological Activity
3-Bromo-2-[(oxan-4-yl)methoxy]aniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The molecular formula of this compound is C10H12BrNO2. The synthesis typically involves several steps, including the bromination of an aniline derivative followed by the introduction of the oxan-4-ylmethyl group through nucleophilic substitution reactions. Common reagents used include bromine or N-bromosuccinimide (NBS) for bromination, and bases like sodium hydride or potassium carbonate for the substitution step.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of bromine and methoxy groups can significantly influence the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This modulation can lead to various physiological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving methoxy-substituted derivatives have shown promising results against Gram-positive bacteria, suggesting that structural modifications can enhance antibacterial efficacy .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. For example, derivatives with similar functional groups have demonstrated antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 2.2 |
| Compound C | MCF-7 | 1.2 |
Case Studies
- Antiproliferative Studies : In a study examining novel methoxy-substituted benzimidazole carboxamides, certain derivatives showed significant antiproliferative activity against MCF-7 cells with IC50 values as low as 1.2 µM. The structure-function relationship highlighted how specific substitutions could enhance activity .
- Antioxidant Activity : Some derivatives tested exhibited antioxidative properties, which may contribute indirectly to their anticancer effects by preventing oxidative damage in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
